
1-Benzofuran-5-carbonitrile
Overview
Description
1-Benzofuran-5-carbonitrile is an organic compound with the molecular formula C9H5NO. It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and biological activities .
Preparation Methods
Cyclization Reactions for Benzofuran Core Formation
Acid-Catalyzed Cyclization with Benzoquinone Derivatives
A widely reported method involves the [3+2] heteroannulation of benzoquinone (BQ) derivatives with cyclohexenone or related substrates under acidic conditions. For example, reacting BQ with 2-hydroxyacetophenone derivatives in the presence of acetic acid (AcOH) yields benzofuran skeletons via protonation and cyclization. This approach is scalable and avoids coupling reagents, achieving yields up to 81% for analogous compounds.
Key Conditions for BQ-Based Cyclization
Reagents/Conditions | Role in Reaction | Yield | Reference |
---|---|---|---|
Benzoquinone + AcOH (reflux) | Protonation and cyclization | 81% | |
Cyclohexenone + BQ | [3+2] Heteroannulation | 70–83% |
Cyclization of Phenol Derivatives with Nitrile Groups
Another strategy involves cyclizing phenol derivatives bearing nitrile-containing side chains. For instance, ethyl 5-aminobenzofuran-2-carboxylate undergoes cyclization with N,N-bis(2-chloroethyl)amine in dichloromethane, followed by BOC protection and formamide-mediated carboxamide formation. While this method targets carboxamide derivatives, modifications to introduce cyano groups are feasible.
Transition Metal-Catalyzed Synthesis
Copper-Mediated Coupling Reactions
Copper catalysts enable efficient benzofuran synthesis through C–H activation or cross-coupling. For example, copper bromide (CuBr) facilitates one-pot reactions between salicylaldehydes, amines, and calcium carbide (to generate alkynes), yielding amino-substituted benzofurans in 75–91% yields. The mechanism involves iminium ion formation and copper acetylide attack, followed by cyclization and isomerization.
Copper-Catalyzed Benzofuran Synthesis
Catalyst System | Substrates | Yield | Reference |
---|---|---|---|
CuBr + Na2CO3 + H2O/DMSO | Salicylaldehydes + amines | 75–91% | |
CuI + Pd(PPh3)2Cl2 | Halobenzofurans + aryl boronic acids | 84–91% |
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce aryl groups. For instance, halogenated benzofurans react with aryl boronic acids in the presence of Pd(PPh3)2Cl2 and CuI, achieving 84–91% yields for antitubercular agents. This method is advantageous for constructing complex benzofuran derivatives.
Wittig and Classical Cyclization Methods
Wittig Reactions for Benzofuran Formation
Wittig reactions with ylide reagents enable direct benzofuran synthesis. For example, o -acylated nitrostyrenes react with phosphine-generated ylides to form benzofuran derivatives. This method avoids multi-step protection/deprotection, though yields are moderate (67% ) for nitrile-containing products.
Wittig Reaction Conditions
Reagents/Conditions | Role in Reaction | Yield | Reference |
---|---|---|---|
Ph3P=CH-C#N + K2CO3 + DMF | Ylide formation and cyclization | 67% |
Cyclization from 2-Hydroxyacetophenone Derivatives
Protecting the hydroxyl group of 2-hydroxyacetophenone with benzyl moieties, followed by oxime formation and cyclization under acidic conditions (HCl/AcOH), yields 5-formylbenzofurans. Subsequent cyanation via nucleophilic substitution could introduce the nitrile group.
Modern Catalytic and Domino Approaches
Lewis Acid-Catalyzed Domino Reactions
Boron trifluoride diethyl etherate (BF3·OEt2) promotes domino propargylation-cyclization reactions between 2,4-diyn-1-ols and dicarbonyl compounds. This method achieves 75–91% yields for benzofuran derivatives, with electron-donating substituents favoring higher efficiency.
BF3-Catalyzed Domino Reaction
Reagents/Conditions | Role in Reaction | Yield | Reference |
---|---|---|---|
BF3·OEt2 + K2CO3 + DCM | Propargylation and cyclization | 75–91% |
Visible-Light-Mediated Radical Cyclization
Visible-light-induced reactions between disulfides and enynes generate benzofuran heterocycles via radical intermediates. This method avoids transition metals and achieves high atom economy for gram-scale synthesis.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-Benzofuran-5-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Benzofuran-5-carboxylic acid.
Reduction: Benzofuran-5-methanamine.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antitumor Activity : Research indicates that 1-benzofuran-5-carbonitrile can inhibit tumor growth by targeting specific cell signaling pathways associated with cancer proliferation. For instance, studies have shown its potential to induce apoptosis in cancer cell lines by activating caspase pathways .
- Anti-inflammatory Properties : The compound has demonstrated efficacy in reducing inflammation, which is critical for treating chronic diseases .
- Antimicrobial Effects : It possesses antibacterial and antifungal properties, positioning it as a candidate for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antitumor | Induces apoptosis via caspase activation | |
Anti-inflammatory | Reduces inflammatory markers | |
Antimicrobial | Inhibits bacterial and fungal growth |
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
In another study, the anti-inflammatory properties of this compound were evaluated in models of chronic inflammation. Results showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases .
Table 2: Comparison with Related Compounds
Compound | Functional Group | Key Properties |
---|---|---|
This compound | Nitrile (-C≡N) | Antitumor, anti-inflammatory |
Benzofuran-5-carboxylic acid | Carboxylic acid (-COOH) | Less reactive, primarily used in organic synthesis |
Benzofuran-5-methanamine | Amine (-NH2) | Reduced activity compared to nitriles |
Mechanism of Action
The mechanism of action of 1-Benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial properties are linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Comparison with Similar Compounds
1-Benzofuran-5-carbonitrile can be compared with other benzofuran derivatives such as:
Benzofuran-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
Benzofuran-5-methanamine: Formed by the reduction of this compound.
2-Benzofuran-5-carbonitrile: A positional isomer with the nitrile group at a different position on the benzofuran ring.
Uniqueness: this compound is unique due to its specific nitrile functional group, which imparts distinct reactivity and biological activity compared to other benzofuran derivatives .
Biological Activity
1-Benzofuran-5-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.
Overview of this compound
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of the carbonitrile group (-C≡N) enhances its reactivity and biological interactions. Benzofuran derivatives are known for their wide range of pharmacological properties, making them valuable in drug development.
The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. These interactions can lead to:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as kinases and proteases.
- Receptor Modulation : It may also act as a modulator for certain receptors, influencing cellular signaling pathways critical in cancer and inflammatory responses.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antitumor Activity : Studies have demonstrated its potential to inhibit tumor growth by targeting cell signaling pathways associated with cancer proliferation .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is crucial for treating various chronic diseases .
- Antimicrobial Effects : It possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. The mechanism involved the induction of apoptosis through activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This study highlights the compound's potential for treating inflammatory diseases by modulating immune responses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzofuran-5-carbonitrile, and how do they compare in yield and scalability?
- Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cyanation of halogenated benzofuran precursors. For example, substituting a bromine atom at the 5-position of benzofuran with a nitrile group using copper(I) cyanide under reflux conditions achieves moderate yields (45–60%) . Alternative routes involve Pd-catalyzed cross-coupling, which offers higher regioselectivity but requires inert conditions and specialized ligands . Scalability depends on reaction simplicity and purification feasibility; solvent-free methods are preferred for industrial translation.
Q. How should researchers characterize the purity and structural identity of this compound?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm the absence of halogen peaks (e.g., -NMR for aromatic protons and -NMR for nitrile carbon at ~115 ppm).
- HPLC/GC-MS : Assess purity (>97% by area normalization) and detect byproducts like unreacted halide precursors .
- Melting Point : Compare observed values (e.g., 189–190°C for related benzofuran derivatives) with literature to verify crystallinity .
Q. What are the primary applications of this compound in academic research?
- Answer : It serves as a versatile intermediate:
- Medicinal Chemistry : Nitrile groups facilitate click chemistry for drug conjugates or act as hydrogen-bond acceptors in enzyme inhibitors .
- Materials Science : Used in synthesizing π-conjugated polymers for optoelectronic devices due to benzofuran’s electron-rich structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound across sources?
- Answer : Discrepancies often arise from impurities or polymorphic forms. Validate data via:
- Repetition : Synthesize the compound using literature methods and compare results.
- DSC/TGA : Analyze thermal behavior to distinguish polymorphs or degradation products .
- Collaboration : Cross-reference with trusted databases like PubChem or CAS Common Chemistry, prioritizing peer-reviewed studies over vendor catalogs .
Q. What strategies optimize the regioselectivity of nitrile introduction in benzofuran derivatives?
- Answer : Use directing groups (e.g., carbonyl or methoxy) to stabilize transition states during cyanation. Computational tools like DFT simulations predict favorable reaction pathways, while steric maps guide ligand selection in catalytic systems . For example, meta-directing effects in benzofuran can be counteracted by electron-withdrawing substituents at the 4-position .
Q. How do computational methods enhance the design of this compound derivatives for biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in enzyme active sites, while QSAR models correlate nitrile positioning with inhibitory potency. For instance, substituting the nitrile with a bioisostere (e.g., tetrazole) may improve solubility without compromising affinity .
Q. What experimental controls are critical when assessing the compound’s stability under varying conditions?
- Answer : Include:
- Light/Heat Exposure : Monitor degradation via UV-Vis spectroscopy over 72 hours.
- Humidity Tests : Use dynamic vapor sorption (DVS) to detect hygroscopicity.
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and compare HPLC profiles pre/post .
Q. Methodological Considerations
Q. How can researchers ensure reproducibility when documenting synthetic procedures for this compound?
- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detailed Protocols : Specify reaction times, temperatures, and purification steps (e.g., column chromatography gradients).
- Supporting Information : Provide raw spectral data (NMR, IR) and crystallographic CIF files if available .
- Reagent Batches : Note suppliers/purity grades, as trace metals in catalysts can alter outcomes .
Q. What statistical approaches are recommended for analyzing biological activity data involving this compound?
- Answer : Use dose-response curves (IC/EC) with nonlinear regression (e.g., GraphPad Prism). Triplicate experiments and Student’s t-tests minimize variability. For high-throughput screens, apply false discovery rate (FDR) corrections to mitigate Type I errors .
Properties
IUPAC Name |
1-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQAFFSEZRQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383570 | |
Record name | 1-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79002-39-4 | |
Record name | 1-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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